molecular formula C13H12N2O4S B5283407 6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Cat. No.: B5283407
M. Wt: 292.31 g/mol
InChI Key: TXSBJVDOYZHOBK-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a benzofuran core with methoxy groups at positions 6 and 7, and a thiazole ring attached via an amino linkage at position 3. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of Methoxy Groups: Methoxylation at positions 6 and 7 can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Thiazole Ring: The thiazole ring can be introduced through a nucleophilic substitution reaction involving a thiazole derivative and an appropriate leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Epothilone: Features a thiazole ring and is used in cancer treatment.

Uniqueness

6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of a benzofuran core with methoxy groups and a thiazole ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

6,7-dimethoxy-3-(1,3-thiazol-2-ylamino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-17-8-4-3-7-9(10(8)18-2)12(16)19-11(7)15-13-14-5-6-20-13/h3-6,11H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBJVDOYZHOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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